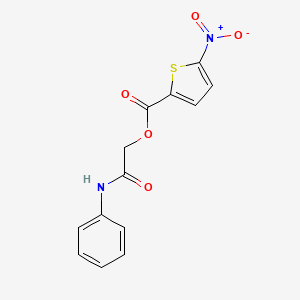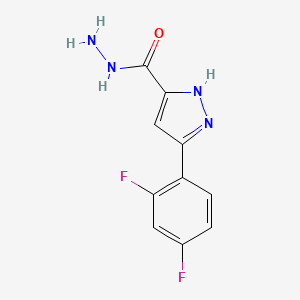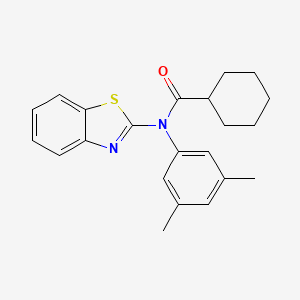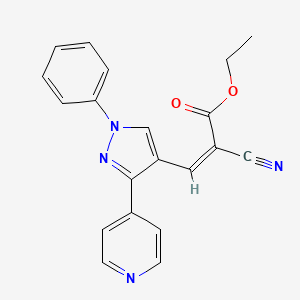
2-chloro-N',N'-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N,N'-diphenylacetohydrazide, commonly known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of hydrazides, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of CDDA is not fully understood. However, it has been proposed that CDDA induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. CDDA has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. Additionally, CDDA has been found to inhibit the activity of reverse transcriptase, an enzyme required for the replication of HIV-1 virus.
Biochemical and Physiological Effects:
CDDA has been shown to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. CDDA has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of arthritis. Additionally, CDDA has been found to inhibit the activity of proteasomes, which are responsible for the degradation of proteins in cells.
Vorteile Und Einschränkungen Für Laborexperimente
CDDA has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. CDDA has been shown to have a low toxicity profile in animal models, making it a promising candidate for further preclinical studies. However, CDDA has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Additionally, CDDA has been found to induce cytotoxicity in normal cells at high concentrations, which can be a concern for its potential therapeutic use.
Zukünftige Richtungen
There are several future directions for the research on CDDA. One potential direction is to investigate the synergistic effects of CDDA with other chemotherapeutic agents. It has been shown that CDDA can enhance the antitumor activity of cisplatin, a commonly used chemotherapeutic agent. Another direction is to explore the potential of CDDA as a therapeutic agent for viral infections, such as HIV-1. Furthermore, the development of novel formulations of CDDA with improved solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, CDDA is a promising compound with potential therapeutic applications. Its antitumor, anti-inflammatory, and antiviral activities make it a promising candidate for further preclinical studies. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CDDA have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of CDDA and to develop novel formulations with improved efficacy and safety.
Synthesemethoden
CDDA can be synthesized by the reaction of 2-chloroacetophenone with hydrazine hydrate in the presence of glacial acetic acid. The reaction yields a white crystalline solid, which can be purified by recrystallization using ethanol. The purity of the compound can be confirmed by melting point determination and spectroscopic analysis.
Wissenschaftliche Forschungsanwendungen
CDDA has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. CDDA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of HIV-1 virus.
Eigenschaften
IUPAC Name |
2-chloro-N',N'-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-11-14(18)16-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJSTTKFJZQFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N',N'-diphenylacetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(4-cyanoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467384.png)
![Methyl 4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzoate](/img/structure/B7467392.png)
![(E)-N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]-3-(3-methoxyphenyl)prop-2-enamide](/img/structure/B7467393.png)


![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467409.png)
![Ethyl 4-(2-amino-2-oxoethyl)sulfanyl-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7467425.png)


![[1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467438.png)

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)